Molecular Weight Advantage of Fluorine over Chlorine Substitution for Drug-Likeness and PET Tracer Design
The target compound (MW 187.60 g/mol) is 16.45 g/mol lighter than its direct 4-chloro analog, 4-chloro-N-hydroxy-2-methylbenzimidoyl chloride (MW 204.05 g/mol), representing an approximately 8.8% reduction in molecular weight attributable solely to the halogen choice . In drug discovery programs where MW < 500 Da is a Lipinski Rule-of-Five criterion, and in PET tracer development where lower MW facilitates faster pharmacokinetics and improved image contrast, this MW advantage is non-trivial [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 187.60 g/mol (C₈H₇ClFNO) |
| Comparator Or Baseline | 4-Chloro-N-hydroxy-2-methylbenzimidoyl chloride: 204.05 g/mol (C₈H₇Cl₂NO) |
| Quantified Difference | ΔMW = −16.45 g/mol (−8.1% relative to the 4-Cl analog) |
| Conditions | Calculated from molecular formula; confirmed by multiple supplier certificates of analysis |
Why This Matters
Lower molecular weight improves compliance with drug-likeness rules and, in PET tracer contexts, favors more rapid clearance and higher target-to-background ratios.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
